N-Methylethylenediamine

Overview

Description

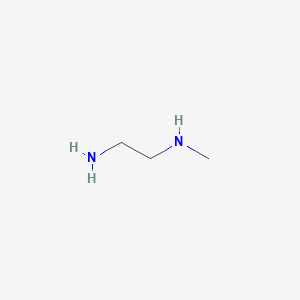

N-Methylethylenediamine (CAS 109-81-9; C₃H₁₀N₂) is a derivative of ethylenediamine (C₂H₈N₂) with a methyl group substituted on one nitrogen atom. This modification imparts distinct chemical and physical properties, making it versatile in organic synthesis, coordination chemistry, and pharmaceutical applications. It is a colorless to pale yellow liquid with a strong ammonia-like odor, soluble in water and organic solvents . Key applications include:

- Coordination Chemistry: Acts as a ligand in Ni and Cu complexes, influencing metal center geometry and reactivity .

- Pharmaceuticals: Serves as a critical moiety in PRMT1 inhibitors (e.g., HY13d, MS023), mimicking arginine’s guanidine group .

- Polymer Synthesis: Used in hyperbranched poly(β-amino ester)s for gene delivery .

Preparation Methods

Industrial Synthesis via Alkylation of Ethylenediamine

The industrial production of N-methylethylenediamine primarily relies on the alkylation of ethylenediamine (EDA) with methylating agents. This method leverages the nucleophilic properties of EDA’s primary amine groups, which react with methyl chloride or methyl bromide under controlled conditions.

Reaction Mechanism and Conditions

The alkylation proceeds via an mechanism, where the methyl halide attacks the lone pair of the terminal amine nitrogen. A typical reaction setup involves:

2\text{NCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{Cl} \xrightarrow{\text{NaOH}} \text{H}2\text{NCH}2\text{CH}2\text{NHCH}_3 + \text{HCl}

Key parameters include:

-

Temperature : 80–100°C to balance reaction rate and side-product formation.

-

Pressure : Elevated pressures (2–4 atm) to maintain methyl chloride in the liquid phase.

-

Base : Aqueous sodium hydroxide (10–20% w/w) to neutralize HCl and shift equilibrium.

Challenges and Optimization

-

Selectivity : Monoalkylation is favored by using a 1:1 molar ratio of EDA to methyl chloride. Excess methylating agent leads to di- and tri-methylated byproducts.

-

Yield : Industrial processes achieve 70–80% yield, with residual EDA and dimethylated derivatives requiring separation .

Laboratory-Scale Synthesis from 2-Chloroethylamine Hydrochloride

Laboratory routes often employ 2-chloroethylamine hydrochloride as a starting material due to its commercial availability and reactivity. This method involves nucleophilic displacement of the chloride group with methylamine.

Synthetic Procedure

-

Reaction Setup :

-

2-Chloroethylamine hydrochloride (1 mol) is suspended in anhydrous methanol.

-

Methylamine (2 mol, 40% aqueous solution) is added dropwise at 0°C.

-

The mixture is refluxed for 12–24 hours under nitrogen.

-

-

Workup :

-

The solution is cooled, filtered to remove ammonium salts, and concentrated under vacuum.

-

Crude MEA is extracted with dichloromethane and dried over magnesium sulfate.

-

-

Yield and Purity :

Limitations

-

Byproducts : Residual methylamine and oligomeric species require chromatographic purification.

-

Scalability : The method is less suited for large-scale production due to solvent-intensive steps.

Purification via Azeotropic Distillation with Water

Separating MEA from unreacted EDA and polyalkylated byproducts is a critical challenge. Patent literature describes a distillation method using water to enhance separation efficiency .

Process Overview

-

Water Addition : A mixture of EDA and MEA is combined with 5–15% (w/w) water.

-

Distillation : The ternary mixture forms a heterogeneous azeotrope, lowering the boiling point from 118°C (pure EDA) to 95–100°C.

-

Phase Separation : The distillate separates into an organic phase (rich in MEA) and an aqueous phase (rich in EDA), enabling high-purity recovery.

Performance Metrics

| Parameter | Value |

|---|---|

| MEA Purity | >95% |

| EDA Recovery | 90–92% |

| Energy Consumption | Reduced by 30% vs. dry distillation |

Comparative Analysis of Preparation Methods

The table below summarizes key attributes of industrial and laboratory methods:

| Method | Starting Material | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Industrial Alkylation | EDA, Methyl Chloride | 100°C, 2–4 atm | 70–80% | 90% | High |

| Laboratory Synthesis | 2-Chloroethylamine HCl | Reflux, Methanol | 60–65% | 85% | Low |

| Azeotropic Distillation | EDA/MEA Mixture | 95–100°C, Water | N/A | >95% | High |

Key Insights

Chemical Reactions Analysis

Types of Reactions

N-Methylethylenediamine undergoes various chemical reactions, including:

Condensation Reactions: It reacts with pyridine-2-carboxaldehyde to form imines.

Substitution Reactions: It reacts with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide.

Common Reagents and Conditions

Condensation with Pyridine-2-carboxaldehyde: Typically carried out in an organic solvent at room temperature.

Substitution with Isoquinoline-5-sulfonyl Chloride: Conducted in the presence of a base such as triethylamine at low temperatures.

Major Products Formed

Imines: Formed from condensation reactions.

Sulfonamides: Formed from substitution reactions.

Scientific Research Applications

N-Methylethylenediamine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: In the development of enzyme inhibitors and other bioactive compounds.

Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methylethylenediamine involves its ability to act as a nucleophile in various chemical reactions. It can form stable complexes with metal ions, which are used in catalysis and other applications. The molecular targets and pathways involved depend on the specific reaction or application in which it is used .

Comparison with Similar Compounds

Structural and Physical Properties

Reactivity and Chemical Behavior

Reaction with Formaldehyde

This compound reacts with formaldehyde to form kinetically controlled 1,3,5-triazinane (1a) at low temperatures and thermodynamically stable bis(imidazolidinyl)methane (2a) at elevated temperatures . Ethylenediamine, lacking methyl substitution, forms linear polymers under similar conditions, while DMEDA’s steric hindrance reduces cyclization efficiency.

Coordination Chemistry

- This compound : Forms pentadentate ligands (e.g., TPMEN) in Ni complexes, enabling unique catalytic and magnetic properties .

- Ethylenediamine : Binds as a bidentate ligand in Cu(II) thiocyanate complexes, favoring octahedral geometries .

- DMEDA : Steric bulk from two methyl groups restricts coordination modes, often leading to lower denticity compared to this compound .

Key Research Findings

Thermodynamic vs. Kinetic Control : this compound’s reaction with formaldehyde highlights substituent-dependent product selectivity. Excess formaldehyde favors bis(imidazolidinyl)methane (74% yield at 120°C), while excess amine favors 1,3,5-triazinane (43% at 25°C) .

Ligand Design : In Ni complexes, this compound-based ligands (TPMEN) enable pentadentate coordination, whereas DMEDA’s steric bulk limits denticity .

Structure-Activity Relationships : PRMT1 inhibitors require the primary amine in this compound for ionic interactions; amide substitutions abolish activity .

Biological Activity

N-Methylethylenediamine (N-MEDA) is a compound that has garnered attention for its diverse biological activities, particularly in pharmaceutical and biochemical applications. This article explores its biological activity, focusing on its role as an inhibitor in various enzymatic processes, its interactions with metal complexes, and its potential therapeutic applications.

This compound is a simple aliphatic amine with the molecular formula C₄H₁₃N₂. Its structure features two amine groups, which contribute to its reactivity and ability to form complexes with metals. The presence of these functional groups allows N-MEDA to participate in various biological interactions, making it a valuable compound in medicinal chemistry.

Biological Activity Overview

The biological activity of N-MEDA can be categorized into several key areas:

-

Enzyme Inhibition :

- PRMT1 Inhibitors : N-MEDA derivatives have been studied as inhibitors of protein arginine methyltransferase 1 (PRMT1), an enzyme implicated in various cancers. Research shows that certain aromatic/heteroaromatic N-MEDA derivatives exhibit significant inhibitory activity against PRMT1, with IC₅₀ values indicating effective inhibition at low concentrations .

- α-Glucosidase Inhibition : N-MEDA has been incorporated into metal complexes that demonstrate α-glucosidase inhibitory activity, which is relevant for managing diabetes. Studies indicate that these complexes can effectively inhibit the enzyme, suggesting potential therapeutic applications .

-

Metal Complex Formation :

- N-MEDA forms stable complexes with transition metals such as copper, cobalt, nickel, and zinc. These metal complexes have shown enhanced biological activities compared to their uncomplexed counterparts. For instance, copper complexes of N-MEDA have demonstrated antimicrobial properties against various bacterial strains .

- Anticancer Potential :

Case Study 1: Inhibition of PRMT1

A study focused on the structure-activity relationship (SAR) of N-MEDA derivatives revealed that modifications to the aromatic substituents significantly influenced their inhibitory potency against PRMT1. The most potent inhibitors displayed IC₅₀ values below 10 μM, highlighting the potential for these compounds in cancer treatment .

| Compound | IC₅₀ (µM) | Structural Modification |

|---|---|---|

| A | 5.2 | Methyl group addition |

| B | 7.8 | Hydroxyl substitution |

| C | 9.4 | Halogenated aromatic ring |

Case Study 2: Metal Complexes

Research on N-MEDA metal complexes has shown promising results in terms of their biological activity. For example, copper(II) complexes formed with N-MEDA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Metal Complex | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cu(II)-N-MEDA | High | 15 µg/mL |

| Co(II)-N-MEDA | Moderate | 25 µg/mL |

| Ni(II)-N-MEDA | Low | 50 µg/mL |

The mechanisms by which N-MEDA exerts its biological effects are multifaceted:

- Enzyme Interaction : As a PRMT1 inhibitor, N-MEDA mimics transition states necessary for enzyme catalysis, thereby blocking substrate access and inhibiting methylation processes crucial for cancer cell survival.

- Metal Ion Coordination : The formation of metal complexes enhances the stability and bioavailability of the active compounds, allowing for improved interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Methylethylenediamine (CAS 109-81-9), and how can its purity be validated?

this compound is commonly synthesized via condensation reactions, such as the reaction of methylamine with anhydride precursors in tetrahydrofuran (THF), followed by amination. For example, a three-step procedure involving THF yielded a protonated salt of 4-N-methylethylenediamine-1,8-N-methylnaphthalimide with 45% yield, followed by purification via column chromatography and recrystallization . Purity validation typically employs nuclear magnetic resonance (NMR; ¹H and ¹³C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) to confirm structural integrity and absence of by-products .

Q. How does this compound function as a ligand in transition metal complexes?

this compound acts as a bidentate ligand, coordinating through its two amine groups. For instance, in palladium(II) complexes, it forms stable diaqua-(this compound) structures, which are used to study equilibrium reactions with biologically relevant ligands like amino acids or nucleotides. These complexes are characterized via potentiometric titration and UV-Vis spectroscopy to determine stability constants . Similar coordination chemistry is observed in copper complexes, where spectroscopic methods (e.g., ZEKE spectroscopy) and computational modeling (MP2 theory) elucidate electronic structures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety data sheets (SDS) emphasize its flammability, corrosivity, and potential toxicity. Proper handling requires PPE (gloves, goggles), ventilation, and storage in inert atmospheres. Hazard assessments reference guidelines from the National Institute of Technology and Evaluation (NITE), IATA Dangerous Goods Regulations, and RTECS . Spill management involves neutralization with weak acids (e.g., acetic acid) and containment using absorbent materials .

Advanced Research Questions

Q. How does this compound influence the morphology of α-Fe₂O₃ nanoparticles in hydrothermal synthesis?

this compound acts as a structure-directing agent by modulating crystal growth. While ethylenediamine derivatives typically promote nanorod formation, this compound yields spherical α-Fe₂O₃ particles (~100 nm diameter) under hydrothermal conditions (1.5 M Fe³⁺). This deviation arises from steric hindrance caused by the methyl group on the nitrogen atom, which disrupts directional crystal growth. Comparative studies with 1,2-diaminopropane highlight the role of electron density and steric effects in morphology control .

Q. What contradictions exist in the catalytic efficiency of this compound-modified MOFs for CO₂ capture?

In CuBTTri metal-organic frameworks (MOFs), this compound enhances CO₂ adsorption capacity by forming amine-CO₂ carbamates. However, conflicting data exist regarding humidity tolerance: some studies report stable performance under humid conditions due to hydrophobic methyl groups, while others note reduced capacity attributed to competitive water adsorption. Discrepancies may arise from differences in MOF activation protocols or amine loading ratios .

Q. How does this compound compare to other diamines in stabilizing cyanide-bridged coordination polymers?

Vibrational spectroscopy and DFT-B3LYP calculations reveal that this compound forms weaker hydrogen bonds with cyanide ligands compared to N-ethylethylenediamine, reducing thermal stability (TGA data). However, its methyl group enhances solubility in polar solvents, enabling facile crystallization. Contrasts in magnetic properties (e.g., spin-crossover behavior) between derivatives highlight the impact of ligand substituents on supramolecular architectures .

Q. Methodological Considerations

Q. What experimental strategies resolve discrepancies in reported reaction yields for this compound-based syntheses?

Yield variations (e.g., 20–45% in naphthalimide synthesis ) often stem from differences in reaction conditions (solvent purity, temperature gradients). Standardization using controlled anhydrous solvents (e.g., THF over molecular sieves) and inline monitoring (e.g., FTIR for intermediate detection) improves reproducibility. Parallel experiments under inert atmospheres (argon/glovebox) minimize oxidation side reactions .

Q. How can researchers optimize this compound’s role in logic gate sensors while mitigating batch-to-batch variability?

For "Pourbaix sensors," batch variability in fluorescence quantum yields (~5–10% differences) is addressed via rigorous purification (e.g., repeated recrystallization) and stoichiometric control during reductive amination steps. HRMS and HPLC validate consistency in functional group ratios (e.g., ferrocene:naphthalimide) .

Properties

IUPAC Name |

N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIGICHILYTCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059377 | |

| Record name | 2-Aminoethylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | N-Methylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-81-9 | |

| Record name | N-Methylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3P6B23FWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.